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Compound of Interest

Compound Name: IHVR-17028

Cat. No.: B13925372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
IHVR-17028 is a novel iminosugar that has demonstrated potent and broad-spectrum antiviral

activity against a range of hemorrhagic fever viruses and other pathogenic viruses.[1] This

technical guide provides an in-depth overview of the discovery, synthesis pathway, and

mechanism of action of IHVR-17028, intended for researchers and professionals in the field of

drug development.

Discovery of IHVR-17028: A Structure-Activity
Relationship Approach
IHVR-17028 was identified through an extensive structure-activity relationship (SAR) study of

120 derivatives of the parent compound, CM-10-18. This systematic exploration aimed to

enhance the antiviral potency and spectrum of CM-10-18, an N-alkylated deoxynojirimycin

(DNJ) derivative. The research, detailed in the work by Yu et al. (2012), led to the identification

of several promising analogues, including IHVR-17028, with significantly improved antiviral

efficacy.[2][3][4]

The discovery process can be visualized as a logical workflow:
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Figure 1: Discovery workflow of IHVR-17028.

Synthesis Pathway
The synthesis of IHVR-17028 is based on the N-alkylation of the deoxynojirimycin (DNJ) core.

While the precise, step-by-step protocol for IHVR-17028 is detailed in Yu et al. (2012), the

general synthetic strategy for this class of compounds involves the reductive amination of DNJ

with a specific aldehyde or the N-alkylation with an alkyl halide.

A generalized synthetic scheme is as follows:
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Figure 2: General synthesis scheme for N-alkylated DNJ derivatives.

The synthesis of the parent compound, CM-10-18, is achieved through the reaction of

deoxynojirimycin with 7-ethyl-7-hydroxynonanal.[3] The synthesis of IHVR-17028 follows a

similar logic, with a different alkylating agent to achieve the desired chemical structure and

enhanced biological activity.

Mechanism of Action: Targeting Host Glycosylation
IHVR-17028 exerts its antiviral effect by targeting a host cellular enzyme, endoplasmic

reticulum (ER) α-glucosidase I.[1] This enzyme is crucial for the proper folding of viral

glycoproteins. By inhibiting α-glucosidase I, IHVR-17028 disrupts the normal processing of

these viral proteins, leading to misfolding, degradation, and a subsequent reduction in the

secretion of infectious virions.[3]

In the context of coronaviruses such as SARS-CoV and HCoV-NL63, IHVR-17028 has an

additional mechanism. It alters the N-linked glycan structure of the angiotensin-converting

enzyme 2 (ACE2), the host cell receptor for these viruses.[3][5][6][7] This alteration impairs the

membrane fusion step of viral entry, further contributing to its antiviral activity.

The signaling pathway can be illustrated as follows:
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Figure 3: Mechanism of action of IHVR-17028 via inhibition of ER α-glucosidase I.

Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of IHVR-17028 against various

targets and viruses.

Table 1: Inhibition of ER α-glucosidase I

Compound IC50 (µM)

IHVR-17028 0.24[1]

CM-10-18 (parent) 0.54

Table 2: Antiviral Activity of IHVR-17028
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Virus Assay EC50 (µM)

Bovine Viral Diarrhea Virus

(BVDV)
Virus Yield Reduction 0.4[1]

Tacaribe Virus (TCRV) Virus Yield Reduction 0.26[1]

Dengue Virus (DENV) Virus Yield Reduction 0.3[1]

SARS-CoV pseudoparticles Transduction Inhibition 7.2[5]

HCoV-NL63 pseudoparticles Transduction Inhibition 22.0[5]

Influenza A Virus (IAV)

pseudoparticles
Transduction Inhibition 55.3[5]

Key Experimental Protocols
ER α-glucosidase I Inhibition Assay
This assay quantifies the inhibitory activity of a compound against ER α-glucosidase I.

Enzyme Source: ER α-glucosidase I is isolated and purified from rat liver.

Substrate: A labeled oligosaccharide, Glc3Man5GlcNAc1, is used as the substrate.

Reaction: Varying concentrations of the test compound (e.g., IHVR-17028) are incubated

with the enzyme and substrate mixture for a defined period (e.g., 30 minutes).

Quantification: The reaction products are separated by High-Performance Liquid

Chromatography (HPLC), and the amount of hydrolyzed product is quantified by peak area

analysis.

IC50 Calculation: The 50% inhibitory concentration (IC50) is determined from the dose-

dependent inhibition curve. A more detailed, generalized protocol for α-glucosidase inhibition

assays can be found in the literature.[8]

Pseudotyped Lentiviral Transduction Assay
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This assay is used to assess the ability of a compound to inhibit viral entry mediated by specific

viral envelope proteins.

Cell Culture: A suitable host cell line (e.g., 293T cells engineered to express the viral

receptor) is seeded in 96-well plates.[9]

Compound Pre-treatment: Cells are pre-treated with various concentrations of the test

compound for a specified duration.[5]

Infection: The cells are then infected with lentiviral particles pseudotyped with the viral

envelope protein of interest (e.g., SARS-CoV Spike protein). These particles carry a reporter

gene, such as luciferase.[5][9]

Incubation: The infection is allowed to proceed for a set period.

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured. A

reduction in luciferase signal compared to untreated control cells indicates inhibition of viral

entry.[5]

EC50 Calculation: The 50% effective concentration (EC50) is calculated from the dose-

response curve. Detailed protocols for generating and using pseudotyped lentiviruses are

widely available.[7][9][10][11][12]

Conclusion
IHVR-17028 is a promising antiviral candidate that emerged from a rigorous SAR campaign. Its

mechanism of action, targeting a host glycosylation enzyme, offers the potential for broad-

spectrum activity and a higher barrier to the development of viral resistance. The quantitative

data demonstrate its potent inhibitory effects in the nanomolar to low micromolar range against

several viruses. The detailed experimental protocols provided in the literature allow for the

replication and further investigation of its antiviral properties. Further preclinical and clinical

development of IHVR-17028 and related iminosugars is warranted to explore their full

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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